Potassium 2-nitroacetate
Overview
Description
Potassium 2-nitroacetate is a chemical compound with the molecular formula C2H3KNO4. It is a nitroester derivative of acetic acid and is commonly used in various fields such as medical, environmental, and industrial research. This compound is known for its versatility and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-nitroacetate can be synthesized through the reaction of nitromethane with potassium hydroxide. The process involves the formation of the dipotassium salt of nitroacetic acid, which is then converted to this compound. The reaction conditions typically include heating the reaction mixture to reflux and maintaining the temperature at approximately 160°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-nitroacetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide and potassium hydroxide, as well as oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve heating and controlled pH levels .
Major Products Formed
Major products formed from reactions involving this compound include nitro compounds, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
Potassium 2-nitroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of potassium 2-nitroacetate involves its reactivity as a nitro compound. The nitro group is a strong electron-withdrawing group, which makes the compound highly reactive in nucleophilic substitution and other chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the nitro group plays a central role in the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium 2-nitroacetate include:
Nitroacetonitrile: A cyano(nitro)methylating agent with similar reactivity.
Methyl nitroacetate: Another nitroester derivative with comparable chemical properties.
Dipotassium salt of nitroacetic acid: A precursor in the synthesis of this compound .
Uniqueness
This compound is unique due to its specific combination of a nitro group and a potassium salt, which provides distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other nitro compounds may not be as effective.
Properties
IUPAC Name |
potassium;2-nitroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLQZZDFSKUHZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[N+](=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2KNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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